
1-Bromo-4-ethyl-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE is an aromatic compound characterized by the presence of bromine, ethyl, and difluoro substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE can be synthesized through a multi-step process involving the bromination, fluorination, and ethylation of benzene derivatives. One common method involves the bromination of 4-ethyl-2,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods: In industrial settings, the production of 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE may involve large-scale bromination and fluorination processes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding carboxylic acids or reduced to form ethyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Carboxylic acids and aldehydes.
Coupling Products: Biaryl compounds and styrenes.
Scientific Research Applications
1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various substitution and coupling reactions. The ethyl group provides steric hindrance, influencing the compound’s selectivity and reactivity.
Comparison with Similar Compounds
1-BROMO-2,4-DIFLUOROBENZENE: Similar in structure but lacks the ethyl group, affecting its reactivity and applications.
1-BROMO-4-ETHOXY-2,3-DIFLUOROBENZENE: Contains an ethoxy group instead of an ethyl group, leading to different chemical properties and uses.
1-BROMO-3,4-DIFLUOROBENZENE: The position of the fluorine atoms differs, impacting its chemical behavior.
Uniqueness: 1-BROMO-4-ETHYL-2,3-DIFLUORO-BENZENE is unique due to the specific arrangement of its substituents, which confer distinct reactivity patterns and make it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C8H7BrF2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
1-bromo-4-ethyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H7BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
InChI Key |
QBQPAFXTMRGLCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


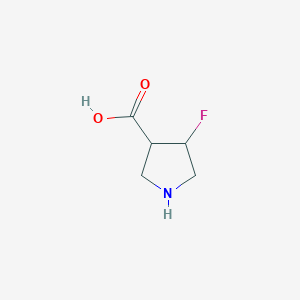

![1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187970.png)
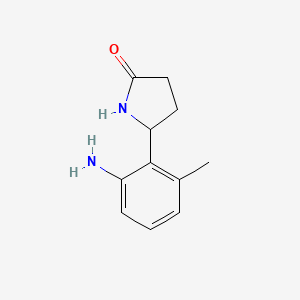
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

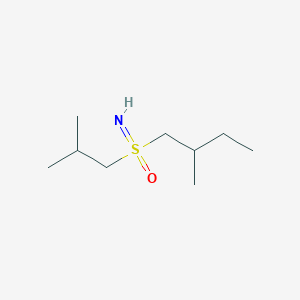
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)
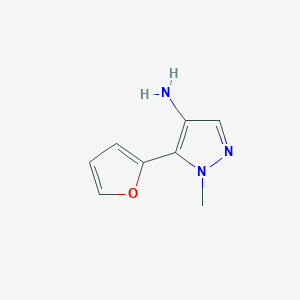

![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
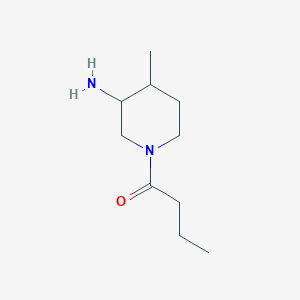
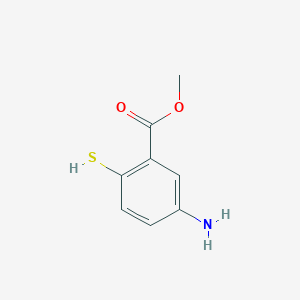
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)
